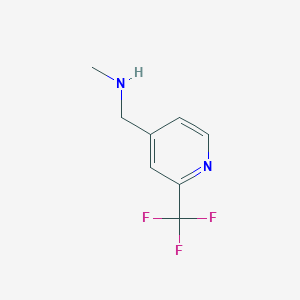![molecular formula C30H32N2 B168989 (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine CAS No. 156730-49-3](/img/structure/B168989.png)
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine, also known as BDPE, is a chiral diamine that has gained attention in scientific research due to its unique properties. BDPE is a versatile molecule that can be used in various fields such as catalysis, materials science, and medicinal chemistry. In
Applications De Recherche Scientifique
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been extensively studied in scientific research due to its unique properties. One of the most significant applications of this compound is in catalysis. This compound has been shown to be an effective chiral ligand for various metal catalysts, including palladium, rhodium, and copper. These metal catalysts have been used in various reactions such as hydrogenation, cross-coupling, and cyclopropanation, resulting in high enantioselectivity.
This compound has also been used in materials science. This compound-based polymers have been synthesized, which exhibit unique properties such as high thermal stability and high glass transition temperature. These polymers have potential applications in the electronics industry.
In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use in Alzheimer's disease treatment due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Mécanisme D'action
The mechanism of action of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine in catalysis involves the formation of a chiral complex between this compound and a metal catalyst. This complex then reacts with the substrate, resulting in the formation of the desired product with high enantioselectivity.
In medicinal chemistry, the mechanism of action of this compound as an anticancer agent involves the induction of apoptosis, a programmed cell death mechanism. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been shown to have no adverse effects on the liver, kidney, or hematological parameters. This compound has also been shown to have no significant effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several advantages for lab experiments. This compound is a chiral diamine with high enantiomeric purity, making it suitable for various applications in catalysis. This compound is also relatively easy to synthesize, making it accessible to researchers.
One limitation of this compound is its high cost, which may limit its use in large-scale applications. This compound is also sensitive to air and moisture, which may require special handling during experiments.
Orientations Futures
There are several future directions for (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine research. One potential direction is the development of new this compound-based polymers with unique properties for various applications in materials science. Another potential direction is the development of new metal catalysts with this compound as a chiral ligand for various reactions.
In medicinal chemistry, future research could focus on the development of this compound derivatives with improved anticancer activity and reduced toxicity. This compound could also be explored for its potential use in other diseases, such as Alzheimer's disease.
Conclusion
This compound is a versatile molecule with unique properties that have gained attention in scientific research. This compound has been studied for its applications in catalysis, materials science, and medicinal chemistry. This compound has potential as an anticancer agent and has low toxicity in vitro and in vivo. This compound has several advantages for lab experiments, including high enantiomeric purity and ease of synthesis. Future research could focus on the development of new this compound-based polymers, metal catalysts, and derivatives for various applications.
Méthodes De Synthèse
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,2-diphenylethylenediamine with (R)-1-phenylethylamine to form the monoalkylated product. The second step involves the reaction of the monoalkylated product with (S)-1-phenylethylamine to form the chiral diamine this compound. This synthesis method yields this compound with high enantiomeric purity, making it suitable for various applications.
Propriétés
Numéro CAS |
156730-49-3 |
|---|---|
Formule moléculaire |
C30H32N2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
(1S,2S)-1,2-diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-23(25-15-7-3-8-16-25)31-29(27-19-11-5-12-20-27)30(28-21-13-6-14-22-28)32-24(2)26-17-9-4-10-18-26/h3-24,29-32H,1-2H3/t23-,24-,29+,30+/m1/s1 |
Clé InChI |
OYDUICJTQOQOJF-PEMRLZPOSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N[C@H](C)C4=CC=CC=C4 |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
Synonymes |
1S,2S-bis[(1R)-1-phenylethyl]-1,2-diphenyl-1,2-EthanediaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
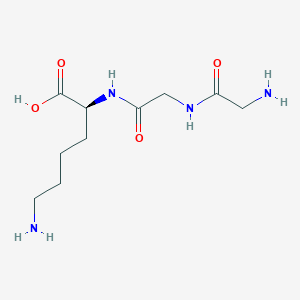
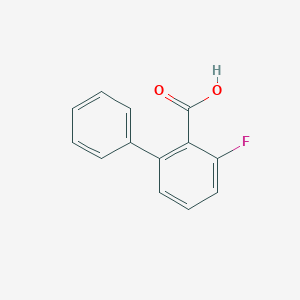
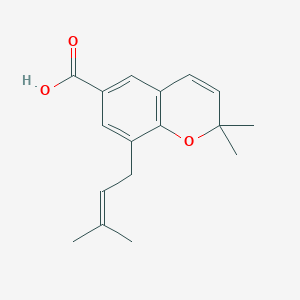
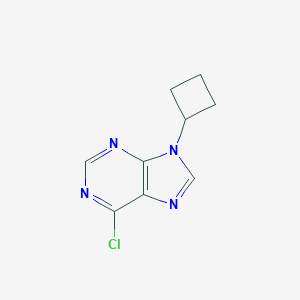
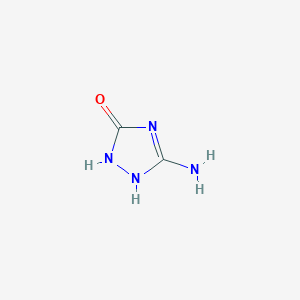

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)



